Methyl 10,11-dihydroxyundecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24724-06-9 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 10,11-dihydroxyundecanoate |
InChI |
InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3 |
InChI Key |
TYZUVPXYKZKGPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CO)O |
Origin of Product |
United States |
Contextualization Within Fatty Acid Derivatives and Undecanoic Acid Research
Methyl 10,11-dihydroxyundecanoate is a notable compound within the broader categories of fatty acid derivatives and undecanoic acid research. As a derivative of undecanoic acid, a saturated fatty acid with eleven carbon atoms, it belongs to the class of medium-chain fatty acids. nih.govhmdb.cawikipedia.orgfoodb.ca Undecanoic acid itself is recognized for its role as a human metabolite. nih.gov The structure of this compound is characterized by an eleven-carbon chain with hydroxyl groups at the 10th and 11th positions and a methyl ester group. lookchem.com This structure makes it a more complex molecule than its parent fatty acid, opening avenues for different chemical reactivities and potential applications.
Research into undecanoic acid and its derivatives is significant in various fields. Undecanoic acid is a naturally occurring compound found in various body fluids and is studied for its biological activities. nih.gov The modification of the undecanoic acid backbone, such as the introduction of hydroxyl groups and esterification to form this compound, is a key strategy in synthetic organic chemistry to create molecules with specific functionalities. This compound is a clear example of how fundamental fatty acid structures are elaborated upon to generate diverse chemical entities for research.
Overview of Research Significance and Academic Inquiry into Methyl 10,11 Dihydroxyundecanoate
Established Organic Synthesis Routes to this compound
The synthesis of this compound is primarily achieved through a two-step process originating from undec-10-enoic acid: dihydroxylation of the terminal alkene and esterification of the carboxylic acid.
Dihydroxylation and Esterification Strategies from Undecenoic Acid Precursors
The conversion of undec-10-enoic acid to this compound involves two key transformations: the dihydroxylation of the terminal double bond and the esterification of the carboxylic acid moiety.
The dihydroxylation of the alkene is a critical step that introduces the vicinal diol functionality. This is commonly achieved through oxidation, where the double bond is converted into two adjacent hydroxyl groups. Several methods are available for this transformation, with the most common involving high-oxidation-state transition metals like osmium or manganese. wikipedia.org The Upjohn dihydroxylation, for instance, uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). organic-chemistry.org This method provides a syn-selective dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. Another approach involves the use of potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, which also results in syn-dihydroxylation. youtube.com
Following dihydroxylation, the resulting 10,11-dihydroxyundecanoic acid undergoes esterification to yield the final product. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, the order of these steps can be reversed. Undec-10-enoic acid can first be esterified to methyl undec-10-enoate. nih.gov Subsequently, the terminal alkene of the methyl ester can be subjected to dihydroxylation using the methods described above to afford this compound.
Table 1: Comparison of Dihydroxylation Methods
| Method | Reagents | Selectivity | Key Features |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn | Utilizes a catalytic amount of toxic OsO₄. organic-chemistry.org |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand | Enantioselective syn | Allows for the synthesis of specific stereoisomers. wikipedia.org |
| Cold, Basic KMnO₄ | KMnO₄, NaOH, H₂O (cold) | syn | Often less selective and can lead to over-oxidation. youtube.com |
| Epoxidation and Ring Opening | Peroxy acid (e.g., m-CPBA), then H₃O⁺ or OH⁻ | anti | Proceeds through an epoxide intermediate to give the opposite stereochemistry to direct dihydroxylation. youtube.com |
Stereoselective Synthesis Approaches for this compound Stereoisomers
The 10,11-diol unit of this compound contains a chiral center at the C10 position, leading to the existence of stereoisomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
The Sharpless asymmetric dihydroxylation is a powerful technique for achieving enantioselective syn-dihydroxylation of the terminal alkene of a precursor like methyl undec-10-enoate. wikipedia.org This method employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand. wikipedia.org The choice of the chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgorganic-chemistry.org For example, using (DHQ)₂-PHAL or (DHQD)₂-PHAL as the chiral auxiliary allows for the selective formation of either the (R)- or (S)-enantiomer of the diol.
To obtain the anti-diastereomers, a two-step sequence involving epoxidation followed by nucleophilic ring-opening can be employed. youtube.com First, the alkene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The subsequent ring-opening of this epoxide with water under either acidic or basic conditions proceeds with inversion of stereochemistry, leading to the formation of an anti-diol. youtube.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.
Atom Economy and Process Efficiency in Synthetic Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Addition reactions, such as the dihydroxylation of an alkene, are inherently atom-economical as all the atoms of the reactants are incorporated into the final product.
The Fischer esterification, on the other hand, has a lower atom economy as it produces water as a byproduct. The reaction can be represented as: C₁₁H₂₂O₄ + CH₄O ⇌ C₁₂H₂₄O₄ + H₂O
The efficiency of this step can be improved by using catalysts that can be easily recovered and reused, and by optimizing reaction conditions to achieve high yields and minimize energy consumption.
Utilization of Sustainable Reagents and Solvents in this compound Production
A key aspect of green chemistry is the use of sustainable starting materials, reagents, and solvents. Undecylenic acid, the primary precursor for this compound, is derived from castor oil, a renewable feedstock. wikipedia.org
In the synthesis process, several green chemistry strategies can be implemented:
Catalysis: The use of catalytic amounts of osmium tetroxide in the Upjohn and Sharpless dihydroxylations is a significant improvement over using stoichiometric quantities of this toxic and expensive reagent. organic-chemistry.org
Alternative Reagents: Research into replacing heavy metal catalysts with more environmentally friendly alternatives is an ongoing area of interest.
Sustainable Solvents: The choice of solvent can have a major impact on the environmental footprint of a process. Utilizing water or other green solvents where possible is preferred.
Solid Acid Catalysts: For the esterification step, solid acid catalysts, such as ion-exchange resins like Dowex, can be used. nih.gov These catalysts are easily separated from the reaction mixture by filtration and can be recycled, reducing waste and simplifying the purification process. nih.gov A study demonstrated the efficient esterification of 10-undecenoic acid to its methyl ester using a dried Dowex H⁺/NaI system at room temperature. nih.gov
Table 2: Green Chemistry Approaches in Synthesis
| Green Principle | Application in Synthesis | Example |
| Use of Renewable Feedstocks | Starting material derived from a renewable source. | Undecylenic acid from castor oil. wikipedia.org |
| Catalysis | Using small amounts of a substance to facilitate a reaction. | Catalytic OsO₄ in dihydroxylation. organic-chemistry.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | The dihydroxylation addition reaction is highly atom-economical. |
| Use of Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous substances. | Using recyclable solid acid catalysts like Dowex for esterification. nih.gov |
Derivatization and Advanced Chemical Modifications of this compound
The presence of two hydroxyl groups and a methyl ester functionality in this compound allows for a variety of chemical modifications and derivatizations.
The vicinal diol is a particularly reactive site. It can undergo reactions such as:
Oxidative Cleavage: Treatment with strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding two different aldehyde products.
Acetal Formation: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals (dioxolanes). This is a common method for protecting the diol functionality during other chemical transformations.
Esterification/Etherification: The hydroxyl groups can be esterified with acyl chlorides or acid anhydrides, or etherified with alkyl halides to produce a range of derivatives with modified properties.
The methyl ester group can also be transformed:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.
Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the methyl group with a different alkyl group.
Amidation: The ester can be converted to an amide by reacting with an amine.
Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
These derivatization reactions open up possibilities for using this compound as a precursor for polymers, surfactants, and other specialty chemicals.
Table 3: Potential Derivatization Reactions
| Functional Group | Reaction | Reagents | Product Functional Group |
| Vicinal Diol | Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | Aldehyd |
| Vicinal Diol | Acetal Formation | Aldehyde/Ketone, H⁺ | Cyclic Acetal (Dioxolane) |
| Hydroxyl Groups | Esterification | Acyl Chloride or Anhydride | Ester |
| Methyl Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |
Transformation into Aldehyde Intermediates (e.g., Methyl 9-Formylnonanoate)
The conversion of this compound into aldehyde intermediates, such as Methyl 9-formylnonanoate, is a critical transformation that opens avenues for further chemical synthesis. This is typically achieved through oxidative cleavage of the vicinal diol.
One of the most effective methods for this transformation is ozonolysis. wikipedia.orglibretexts.org In this process, ozone (O₃) is used to cleave the carbon-carbon bond of the diol, which is conceptually similar to the ozonolysis of alkenes. wikipedia.orglibretexts.org The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under reductive conditions to yield the desired aldehyde. Common reducing agents include dimethyl sulfide (B99878) (DMS) or zinc dust, which prevent the over-oxidation of the aldehyde to a carboxylic acid. wikipedia.orgnih.gov
The general reaction scheme for the ozonolysis of a related alkene, methyl undec-10-enoate, to form an aldehyde ester is well-established. acs.org A similar principle applies to the diol, where the 10,11-diol is cleaved to produce methyl 9-formylnonanoate and formaldehyde.
Another approach involves the use of other oxidizing agents capable of cleaving 1,2-diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). These reagents selectively cleave the C-C bond between the two hydroxyl groups to afford the corresponding aldehydes.
The resulting Methyl 9-formylnonanoate is a valuable bifunctional molecule, possessing both an aldehyde and an ester group. This allows for subsequent reactions, such as reductive amination to form amines, oxidation to produce dicarboxylic acids, or Wittig reactions to create new carbon-carbon double bonds.
Table 1: Reagents for Oxidative Cleavage to Aldehydes
| Reagent | Description | Work-up Conditions |
|---|---|---|
| Ozone (O₃) | A powerful oxidizing agent that cleaves double bonds and vicinal diols. wikipedia.orglibretexts.org | Reductive (e.g., Dimethyl Sulfide, Zinc) to yield aldehydes. wikipedia.orgnih.gov |
| Periodic Acid (HIO₄) | A selective oxidant for cleaving 1,2-diols. | Typically used in aqueous or organic solvents. |
| Lead Tetraacetate (Pb(OAc)₄) | An alternative to periodic acid for diol cleavage, particularly in non-aqueous media. | Requires careful handling due to toxicity. |
Synthesis of Esters, Ethers, and Other Functionalized Derivatives
The two hydroxyl groups of this compound are amenable to a variety of functionalization reactions, including esterification and etherification, to produce a diverse range of derivatives with tailored properties.
Esterification: The hydroxyl groups can be readily esterified with a wide range of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form diesters. psu.edu This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by coupling agents. psu.edumdpi.com The esterification can be performed with various fatty acids, leading to the formation of complex lipid structures. acs.org The choice of the acylating agent allows for the introduction of different functionalities, such as unsaturation or branching, into the final molecule.
Etherification: The synthesis of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which then react with an alkyl halide to form the corresponding ether. This method allows for the introduction of a wide variety of alkyl or aryl groups.
Other Functionalizations: Beyond esters and ethers, the diol functionality can be converted into other functional groups. For instance, the diol can be reacted with aldehydes or ketones to form cyclic acetals or ketals, which can serve as protecting groups or introduce new chiral centers.
Table 2: Functionalization Reactions of the Diol Group
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| Esterification | Carboxylic Acid + Acid Catalyst | Ester |
| Etherification | Alkyl Halide + Strong Base | Ether |
| Acetal/Ketal Formation | Aldehyde/Ketone + Acid Catalyst | Cyclic Acetal/Ketal |
Polymeric and Oligomeric Derivative Synthesis from this compound Building Blocks
The bifunctional nature of this compound, with its two hydroxyl groups, makes it an excellent monomer for the synthesis of various polymers and oligomers. This bio-based monomer can be used to produce renewable polyesters and polyurethanes. rsc.orgmdpi.com
Polyesters: this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. rsc.org The reaction is typically carried out at elevated temperatures and under vacuum to remove the condensation product (water or methanol), driving the reaction towards high molecular weight polymers. The properties of the resulting polyesters, such as their melting point, glass transition temperature, and mechanical strength, can be tuned by the choice of the dicarboxylic acid comonomer. rsc.org
Polyurethanes: The diol can also be used as a chain extender or a soft segment in the synthesis of polyurethanes. mdpi.commdpi.com The reaction involves the condensation of the diol with a diisocyanate. The resulting polyurethanes can exhibit a wide range of properties, from soft elastomers to rigid plastics, depending on the specific diisocyanate and other polyols used in the formulation. mdpi.com The incorporation of this bio-based diol can enhance the biodegradability and renewability of the final polyurethane material.
The synthesis of these polymers from a renewable source like undecylenic acid presents a sustainable alternative to petroleum-based polymers. nih.gov
Table 3: Polymer Synthesis from this compound
| Polymer Type | Comonomer | Key Reaction |
|---|---|---|
| Polyester (B1180765) | Dicarboxylic Acid/Diester | Polycondensation |
| Polyurethane | Diisocyanate | Polyaddition |
Biosynthesis, Biotransformation, and Metabolic Pathways of Methyl 10,11 Dihydroxyundecanoate in Non Human Systems
Enzymatic Pathways for Methyl 10,11-Dihydroxyundecanoate Production
The generation of this compound in non-human systems is primarily achieved through biocatalytic processes involving the dihydroxylation of an unsaturated fatty acid precursor and subsequent or concurrent esterification.
Biocatalytic Approaches to Fatty Acid Dihydroxylation and Esterification
The biosynthesis of dihydroxy fatty acids from unsaturated precursors is a well-documented microbial process. The key step is the introduction of two hydroxyl groups across a double bond. In the case of this compound, the precursor is methyl undec-10-enoate. The dihydroxylation can be achieved through several enzymatic routes. One common pathway involves the action of cytochrome P450 monooxygenases, which can catalyze the epoxidation of the terminal double bond, followed by the enzymatic hydrolysis of the epoxide to a vicinal diol by an epoxide hydrolase.
Another significant biocatalytic approach is the direct dihydroxylation of the double bond by certain dioxygenases or peroxygenases. These enzymes can introduce both hydroxyl groups in a single, often stereospecific, reaction.
Following the dihydroxylation of the fatty acid, or of the pre-existing methyl ester, the esterification of the carboxyl group with methanol (B129727) is the final step to yield this compound. This reaction is typically catalyzed by lipases or esterases. These enzymes can facilitate the esterification of a dihydroxyundecanoic acid with methanol or the transesterification of a dihydroxyundecanoic acid ester with methanol. The enzymatic synthesis of fatty acid esters is a widely studied field, with lipases being particularly effective biocatalysts for this purpose.
Identification and Characterization of Relevant Microbial and Fungal Enzymes
A variety of microbial enzymes have been identified that are capable of catalyzing the reactions necessary for the production of this compound.
Table 1: Key Microbial and Fungal Enzymes in Dihydroxy Fatty Acid Ester Biosynthesis
| Enzyme Class | Specific Enzyme Example(s) | Organism Source(s) | Catalytic Function |
| Cytochrome P450 Monooxygenases | P450 BM-3 | Bacillus megaterium | Epoxidation/Hydroxylation of fatty acids |
| Lipoxygenases (LOX) | 12S-LOX | Endozoicomonas numazuensis | Dioxygenation of polyunsaturated fatty acids to form dihydroxy fatty acids. nih.gov |
| Hydratases | Oleate hydratase | Stenotrophomonas maltophilia | Hydration of double bonds in fatty acids to form hydroxy fatty acids. |
| Lipases/Esterases | Candida antarctica lipase (B570770) B (CALB) | Pseudozyma antarctica | Esterification of fatty acids with alcohols. |
| Lipozyme IM, Novozym 435 | Fungal sources | Catalyze esterification of dihydroxystearic acid. researchgate.net |
Cytochrome P450 monooxygenases from bacteria, such as the well-characterized P450 BM-3 from Bacillus megaterium, are known to hydroxylate a wide range of fatty acids. While their primary activity is often at the ω-1, ω-2, and ω-3 positions, mutations can alter their regioselectivity to target other positions, including terminal double bonds.
Lipoxygenases, found in both plants and microorganisms, are another class of enzymes that can introduce hydroxyl groups into fatty acids. Some microbial lipoxygenases have been shown to possess double dioxygenating activity, leading to the formation of dihydroxy fatty acids from polyunsaturated fatty acids. nih.gov
Hydratases, which catalyze the addition of water to a double bond, are also key enzymes in the formation of hydroxy fatty acids in microorganisms. While typically forming single hydroxyl groups, sequential actions or combined enzymatic systems could lead to dihydroxylation.
For the esterification step, lipases are the most relevant enzymes. Lipases from various fungal and bacterial sources, such as Candida antarctica lipase B (CALB), are widely used in industrial biocatalysis for the synthesis of esters due to their high efficiency and stability. Research has demonstrated the successful enzymatic esterification of dihydroxystearic acid using immobilized lipases like Novozym 435. researchgate.net
Natural Occurrence and Biological Precursors in Non-Human Organisms
While direct evidence for the natural occurrence of this compound is limited, the presence of its precursors and structurally similar compounds in microorganisms and insects suggests its potential as a natural metabolite.
Identification of this compound as a Natural Metabolite in Microorganisms or Insects
To date, there are no definitive reports identifying this compound as a natural metabolite in microorganisms or insects. However, dihydroxy fatty acids are known components of the metabolome of various organisms. For instance, some bacteria are known to produce dihydroxy fatty acids as part of their lipid profile.
In the insect world, fatty acid-derived compounds, including those with hydroxyl groups, are common components of pheromones and other signaling molecules. patsnap.commedchemexpress.com Given that undecylenic acid and its derivatives are known to have biological activity, it is plausible that dihydroxylated forms could be produced by insects for specific physiological roles, although this remains to be experimentally confirmed.
Precursor Tracing in Biosynthetic Routes in Non-Human Models
The primary biological precursor for this compound is undec-10-enoic acid (undecylenic acid) or its methyl ester, methyl undec-10-enoate. medchemexpress.com Undecylenic acid is a naturally occurring fatty acid that can be derived from the pyrolysis of ricinoleic acid from castor oil. wikipedia.org In non-human organisms, fatty acid biosynthesis is a fundamental metabolic process.
The biosynthesis of straight-chain fatty acids in microorganisms typically starts from acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex. The production of an eleven-carbon unsaturated fatty acid like undecenoic acid would require specific enzymatic control over chain length and the introduction of a terminal double bond. While less common than longer-chain fatty acids, the genetic and enzymatic machinery for the production of medium-chain fatty acids exists in various microbial species.
Metabolic Fate and Biotransformation in Non-Human Biological Systems
Once formed, this compound would be subject to further metabolic processing in non-human biological systems, primarily through pathways designed for lipid catabolism.
The most likely metabolic fate of this compound in microorganisms is degradation through the β-oxidation pathway. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA which can then enter central carbon metabolism for energy production or biosynthesis of other compounds. The presence of hydroxyl groups may require additional enzymatic steps for their removal or modification prior to or during β-oxidation.
In fungi, the metabolism of fatty acids is a well-established process, often occurring within peroxisomes. Fungi can utilize a wide range of fatty acids as carbon sources, and the enzymatic machinery for β-oxidation is highly conserved. The ester linkage of this compound would first need to be cleaved by an esterase to release 10,11-dihydroxyundecanoic acid and methanol. The dihydroxy fatty acid would then enter the β-oxidation spiral.
The biotransformation of undecanoic acid and its derivatives has been studied in the context of their antifungal properties. researchgate.net It is known that some fungi can metabolize these compounds, suggesting the presence of enzymatic pathways capable of handling such molecules. The introduction of hydroxyl groups, as in this compound, could potentially alter its susceptibility to these metabolic pathways, either enhancing or impeding its degradation.
Degradation Pathways in Microbial Systems
The complete microbial degradation pathway of this compound has not yet been fully elucidated. However, based on the well-established principles of microbial metabolism of fatty acids and related compounds, a putative degradation route can be proposed. Microorganisms, particularly bacteria from genera such as Rhodococcus and Pseudomonas, are known for their versatile metabolic capabilities, including the degradation of alkanes and fatty acids. nih.govnih.govresearchgate.netnih.gov
The initial step in the degradation of this compound likely involves the hydrolysis of the methyl ester bond by an esterase, yielding methanol and 10,11-dihydroxyundecanoic acid. The resulting dihydroxy fatty acid would then undergo further catabolism. Bacteria are known to possess enzymes capable of oxidizing long-chain fatty acids. nih.gov The degradation would likely proceed through a pathway analogous to the β-oxidation of fatty acids, a process that sequentially shortens the carbon chain. researchgate.net
The presence of the hydroxyl groups at the C10 and C11 positions introduces a variation from typical fatty acid degradation. The microbial catabolism of diols has been studied, and it is plausible that specific enzymes, such as dehydrogenases, would act on these hydroxyl groups, converting them to keto groups. This would be followed by cleavage of the carbon-carbon bond.
While direct evidence is pending, the genetic machinery for such transformations is present in various soil and marine microorganisms. For instance, some bacteria can metabolize long-chain n-alkanes by initially hydroxylating the terminal carbon and subsequently oxidizing it to a fatty acid, which then enters the β-oxidation pathway. mdpi.com This inherent capacity for hydroxylation and subsequent degradation of long-chain hydrocarbons suggests that a pathway for the complete mineralization of this compound is feasible within diverse microbial communities.
Interaction with Lipid Metabolism in Non-Human Models
When introduced into a microbial environment, it is anticipated that this compound would interact with the lipid metabolism of the microorganisms. Exogenous fatty acids can be taken up by bacteria and either be degraded to provide energy and carbon for growth or be incorporated into the cellular lipids, thereby altering the composition of the cell membrane. nih.govnih.govmdpi.com
Furthermore, the degradation of this compound would feed into the central carbon metabolism of the microorganism. The breakdown products, such as acetyl-CoA from β-oxidation, would be utilized in the tricarboxylic acid (TCA) cycle for energy production or serve as building blocks for the synthesis of other essential molecules. Research on Rhodococcus erythropolis has demonstrated that the expression of fatty acid synthase genes is downregulated when the bacterium is grown on hydrocarbon substrates, indicating a direct utilization of the external carbon source for fatty acid synthesis. nih.gov A similar regulatory response could be expected in microorganisms metabolizing this compound.
Exploration of Potential Signaling Roles or Intermediary Metabolite Functions
Beyond its role as a carbon and energy source, there is a growing body of evidence suggesting that hydroxylated fatty acids can function as signaling molecules in various biological systems, including non-human models. In fungi, for example, hydroxy long-chain fatty acids are known to be involved in various physiological activities. nih.govcapes.gov.br Some hydroxylated fatty acids have been shown to regulate fungal development, including processes like sporulation. nih.gov
It is plausible that this compound or its de-esterified form, 10,11-dihydroxyundecanoic acid, could act as a signaling molecule in microbial communities. Such molecules could potentially mediate cell-to-cell communication, influence biofilm formation, or play a role in the interaction between different microbial species. The structural similarity of this compound to other known signaling molecules, such as some quorum sensing molecules, supports this hypothesis.
Moreover, as an intermediary metabolite, this compound could be a precursor for the biosynthesis of other important compounds. For instance, in some bacteria, fatty acid metabolism is linked to the production of secondary metabolites with antimicrobial or other bioactive properties. The specific intermediary functions of this compound in microbial metabolic networks remain an area for future research.
Environmental Fate and Degradation Dynamics of Methyl 10,11 Dihydroxyundecanoate
Biodegradation Studies in Environmental Compartments
Biodegradation is a key process governing the environmental persistence of organic compounds. For Methyl 10,11-dihydroxyundecanoate, its susceptibility to microbial attack in different environmental compartments determines its ultimate fate.
The degradation of this compound in terrestrial and aquatic environments can be assessed using standardized OECD guidelines. OECD 307 evaluates the aerobic and anaerobic transformation in soil, while OECD 308 focuses on aquatic sediment systems.
Under aerobic conditions , the degradation of analogous long-chain fatty acid esters in soil is generally observed to be a significant dissipation route. The rate of degradation is influenced by soil type, microbial population, and environmental conditions. For instance, studies on similar fatty acid methyl esters (FAMEs) have shown that degradation is often more rapid in soils with higher microbial activity and organic content. The initial step in the aerobic degradation of this compound is likely the hydrolysis of the ester bond to form 10,11-dihydroxyundecanoic acid and methanol (B129727). The resulting dihydroxy fatty acid can then undergo further oxidation. The half-life (DT50) in aerobic soil for similar fatty esters can vary, but generally points towards moderate persistence, with complete mineralization being the ultimate fate.
Under anaerobic conditions , the degradation pathway differs. In sediment-water systems, the anaerobic degradation of long-chain fatty acids is a known process, often proceeding via β-oxidation. For this compound, after the initial hydrolysis, the resulting dihydroxy fatty acid would be degraded by syntrophic bacteria in conjunction with methanogens. Studies on the anaerobic digestion of lipids have shown that the degradation of long-chain fatty acids can be a rate-limiting step. The presence of hydrochar has been found to promote the anaerobic digestion of oleate, a typical long-chain fatty acid, by enriching novel LCFA-degrading bacteria and promoting direct interspecies electron transfer (DIET). nih.gov The degradation half-life under anaerobic conditions can be longer than in aerobic environments.
Table 1: Indicative Degradation Parameters for Structurally Similar Compounds in Soil and Sediment
| Parameter | Aerobic Soil (OECD 307) | Anaerobic Sediment (OECD 308) |
|---|---|---|
| Primary Degradation (DT50) | Weeks to months | Months |
| Mineralization | Significant | Slower, leading to methane |
| Key Processes | Ester hydrolysis, oxidation | Ester hydrolysis, β-oxidation |
| Influencing Factors | Microbial activity, soil type | Redox potential, syntrophic populations |
Ready biodegradability tests (OECD 301) provide stringent screening for substances that are expected to rapidly and completely biodegrade in an aquatic environment. For a compound to be classified as "readily biodegradable," it must achieve a high level of mineralization (e.g., >60% of theoretical CO2 evolution) within a 28-day period and satisfy a 10-day window. Fatty acid methyl esters, in general, are known to be readily biodegradable. researchgate.net The presence of the dihydroxy functionality in this compound is not expected to fundamentally inhibit this process, as diols are also known to be biodegradable.
Inherent biodegradability tests (OECD 302) are less stringent and are used to assess whether a chemical has the potential to biodegrade under favorable conditions. If a substance does not pass the ready biodegradability tests, it may still be shown to be inherently biodegradable. This indicates that the substance is not expected to persist indefinitely in the environment. Given the structure of this compound, it is highly probable that it would be classified as at least inherently biodegradable.
Table 2: Expected Biodegradability Classification of this compound
| Test Series | Method | Expected Outcome for this compound | Rationale |
|---|---|---|---|
| OECD 301 | B, D, F, 310 | Readily Biodegradable | Fatty acid methyl esters are generally readily biodegradable. |
| OECD 302 | B, C | Inherently Biodegradable | As a fallback if ready biodegradability is not achieved. |
A diverse range of microorganisms is capable of degrading fatty acid esters and diols. The initial hydrolysis of the ester bond is typically carried out by lipases and esterases, which are ubiquitous enzymes produced by many bacteria and fungi. Genera such as Pseudomonas, Bacillus, and various yeasts are known to be effective degraders of FAMEs. researchgate.net
Following hydrolysis, the degradation of the resulting 10,11-dihydroxyundecanoic acid would involve microbes capable of metabolizing diols and long-chain fatty acids. Under aerobic conditions, bacteria and fungi can oxidize the hydroxyl groups and cleave the carbon chain. Under anaerobic conditions, the process is more complex, involving a consortium of bacteria. Syntrophic bacteria, such as those from the families Syntrophomonadaceae and Syntrophaceae, are known to be involved in the β-oxidation of long-chain fatty acids. nih.gov Recent research has also identified novel microbes from the phyla Spirochaetota and families Smithellaceae and Desulfomonilia as being capable of degrading long-chain fatty acids in the presence of hydrochar. nih.gov
Transport and Distribution in Environmental Matrices
The transport and distribution of this compound in the environment are governed by processes such as adsorption to soil and sediment particles and its potential for leaching into groundwater systems.
The adsorption and desorption characteristics of a chemical in soils and sediments are critical for predicting its mobility and bioavailability. The Organisation for Economic Co-operation and Development (OECD) Guideline 106, which employs a batch equilibrium method, is the standard for determining these properties. This method measures the partitioning of a substance between the solid (soil or sediment) and aqueous phases to determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Specific studies on this compound following the OECD 106 guideline were not found in the public literature. However, the behavior of similar long-chain fatty acid methyl esters can provide an indication of its likely adsorption characteristics. FAMEs, being relatively non-polar, tend to adsorb to soil organic matter. The presence of two hydroxyl groups in this compound, however, increases its polarity compared to a simple saturated FAME of the same chain length. This increased polarity would likely lead to a lower Koc value than that of its non-hydroxylated counterpart, suggesting a weaker adsorption to organic matter. Conversely, the hydroxyl groups can participate in hydrogen bonding with the mineral components of soil, such as clays (B1170129) and metal oxides, which could increase its adsorption to certain soil types.
Table 1: Predicted Adsorption Behavior of this compound in Different Soil Types
| Soil Type | Predicted Adsorption Level | Rationale |
| High Organic Matter Soil | Moderate | The non-polar alkyl chain will adsorb to organic matter, but the polar hydroxyl groups may reduce the overall affinity compared to non-hydroxylated FAMEs. |
| Clay-Rich Soil | Moderate to High | The hydroxyl groups can form hydrogen bonds with the clay mineral surfaces, potentially leading to significant adsorption. |
| Sandy Soil | Low | With low organic matter and clay content, there are fewer binding sites for either the alkyl chain or the hydroxyl groups. |
The potential for a chemical to leach through the soil profile and reach groundwater is assessed using methods like the OECD Guideline 312, which involves soil column leaching studies. This provides a more realistic assessment of mobility than batch adsorption studies alone, as it integrates factors like water flow and degradation.
No specific leaching studies for this compound have been identified. However, based on its predicted adsorption behavior, some inferences can be made. The moderate adsorption potential suggests that it would have a lower mobility than highly soluble and non-adsorbing compounds. However, its increased polarity due to the hydroxyl groups might make it more mobile than other FAMEs.
The leaching of this compound will also be significantly influenced by its degradation rate in the soil. If the compound is readily biodegradable, its concentration will decrease as it moves through the soil column, reducing the amount that can reach groundwater. Given that FAMEs are generally considered to be biodegradable, this is a likely scenario. lyellcollection.org
Table 2: Factors Influencing the Leaching Potential of this compound
| Factor | Influence on Leaching | Explanation |
| Adsorption (Koc) | Decreases leaching | Higher adsorption to soil particles slows down the downward movement with water. |
| Water Solubility | Increases leaching | The hydroxyl groups likely increase water solubility compared to non-hydroxylated FAMEs, potentially increasing mobility. |
| Biodegradation Rate | Decreases leaching | Rapid degradation in the topsoil layers reduces the amount of substance available for transport to deeper layers. |
| Soil Type | Variable | Clay and organic matter content will influence both adsorption and water flow, thus affecting leaching in a complex manner. |
| Rainfall/Irrigation | Increases leaching | Higher water infiltration will increase the transport of the dissolved substance through the soil profile. |
Characterization of Environmental Transformation Products and Metabolites
In the environment, chemical compounds can be transformed into other substances through biotic (metabolism by microorganisms) and abiotic (e.g., hydrolysis, photolysis) processes. Identifying these transformation products is crucial for a complete environmental risk assessment.
There is a lack of specific studies identifying the environmental transformation products of this compound. However, based on the known metabolic pathways for fatty acids and esters in microorganisms, a plausible degradation pathway can be proposed.
The initial step in the biodegradation of this compound is likely the hydrolysis of the methyl ester bond by esterase enzymes, yielding 10,11-dihydroxyundecanoic acid and methanol. The resulting dihydroxy fatty acid would then likely undergo further degradation through pathways common for fatty acids. One probable route is β-oxidation, where the fatty acid chain is shortened by two carbon units in each cycle. This process would lead to a series of shorter-chain hydroxylated fatty acids.
Another potential transformation pathway could involve the oxidation of the hydroxyl groups, potentially forming keto- or dicarboxylic acid derivatives. The ultimate fate of these intermediates in an aerobic environment is expected to be mineralization to carbon dioxide and water.
Table 3: Plausible Environmental Transformation Products of this compound
| Compound Name | Chemical Structure | Formation Pathway |
| This compound | CH₃(CH₂)₀CH(OH)CH(OH)(CH₂)₈COOCH₃ | Parent Compound |
| 10,11-Dihydroxyundecanoic acid | CH₃(CH₂)₀CH(OH)CH(OH)(CH₂)₈COOH | Hydrolysis of the methyl ester |
| Shorter-chain hydroxylated fatty acids | e.g., 8,9-Dihydroxynonanoic acid | β-oxidation of 10,11-dihydroxyundecanoic acid |
It is important to emphasize that these proposed pathways are based on general biochemical principles and the known fate of similar compounds. Specific experimental studies are required to confirm the actual transformation products of this compound in various environmental compartments.
Advanced Analytical and Spectroscopic Characterization in Methyl 10,11 Dihydroxyundecanoate Research
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of methyl 10,11-dihydroxyundecanoate from reaction mixtures or natural extracts. The choice of chromatographic technique is dictated by the polarity of the compound and the nature of the sample matrix.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications
Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds. For a dihydroxy fatty acid ester like this compound, derivatization is often necessary to increase its volatility and thermal stability. dshs-koeln.de This typically involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The derivatized compound can then be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a key parameter for its identification. uin-alauddin.ac.id
High-performance liquid chromatography (HPLC) is another widely used technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. This method is particularly useful for separating the compound from more polar or less polar impurities. The separated compound is detected as it elutes from the column, typically by a UV detector or a mass spectrometer.
Table 1: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on partitioning between mobile and stationary phases. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities. |
| Derivatization | Often necessary for polar compounds like diols. | Generally not required. |
| Typical Stationary Phase | Polysiloxane-based polymers. | C18-modified silica (B1680970) (reversed-phase). |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Solvent mixture (e.g., Methanol (B129727)/Water, Acetonitrile/Water). |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Mass Spectrometry (MS). |
Chiral Chromatography for Stereoisomer Separation
This compound contains a chiral center at the C10 and C11 positions, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities. Chiral chromatography is a specialized form of chromatography that can separate these stereoisomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com The ability to separate and analyze individual stereoisomers is crucial for understanding their specific roles in biological systems.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of this compound and for elucidating its structure by analyzing its fragmentation patterns.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Combining chromatography with mass spectrometry, in what are known as hyphenated techniques, provides a powerful approach for analyzing complex mixtures. dshs-koeln.de
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of MS. uin-alauddin.ac.id As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful hyphenated technique, particularly for non-volatile compounds. mdpi.comnih.gov In LC-MS/MS, after separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated or sodiated molecule of this compound is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry. This technique provides a high degree of specificity and is widely used for the quantification of compounds in complex biological matrices. ed.ac.uk
Table 2: Key Ions in the Mass Spectrum of Derivatized this compound (as TMS ether)
| m/z (mass-to-charge ratio) | Ion Identity | Significance |
| [M]+ | Molecular Ion | Represents the intact derivatized molecule. |
| [M-15]+ | Loss of a methyl group | Characteristic of TMS derivatives. |
| [M-90]+ | Loss of trimethylsilanol | Indicates the presence of a TMS-etherified hydroxyl group. |
| Fragment ions | Cleavage at C-C bonds | Provides information about the carbon skeleton. |
High-Resolution Mass Spectrometry for Metabolite and Derivative Identification
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is invaluable for identifying unknown metabolites or derivatives of this compound. By comparing the measured accurate mass to the calculated masses of potential chemical formulas, the elemental composition can be confidently assigned. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. Key signals for this compound include those for the methyl ester protons, the methylene (B1212753) protons of the alkyl chain, and the protons attached to the carbons bearing the hydroxyl groups. chemicalbook.com The chemical shift (δ) of these protons is influenced by the electron density around them. ucl.ac.uk
¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the ester group, the carbons bearing the hydroxyl groups, and the various methylene carbons in the alkyl chain are all characteristic of the structure of this compound.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecule's structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | ~3.67 | Singlet |
| -CH(OH)- | ~3.4-3.6 | Multiplet |
| -CH₂(OH) | ~3.4-3.6 | Multiplet |
| -CH₂-COO- | ~2.30 | Triplet |
| Alkyl -CH₂- | ~1.2-1.6 | Multiplet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~174 |
| -CH(OH)- | ~72-74 |
| -CH₂(OH) | ~66-68 |
| -OCH₃ | ~51 |
| -CH₂-COO- | ~34 |
| Alkyl -CH₂- | ~25-30 |
One- and Two-Dimensional NMR Techniques for Carbon and Proton Environments
The structural elucidation of this compound is achieved through the comprehensive application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. These methods allow for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, distinct signals would correspond to the various proton environments. The methyl ester protons (–OCH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons bearing the hydroxyl groups (C10-H and C11-H₂) would resonate in the mid-field region. The long aliphatic chain would produce a complex series of overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group (C=O) would be the most downfield signal. The carbons attached to the hydroxyl groups (C10 and C11) would appear in the characteristic range for alcohol-substituted carbons. The methyl ester carbon (–OCH₃) would have a distinct chemical shift, and the remaining aliphatic carbons would resonate in the upfield region of the spectrum.
Two-Dimensional NMR Techniques: To resolve ambiguities and confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon chain.
HSQC: This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.
The following table presents representative ¹H and ¹³C NMR chemical shift data for the key functional groups of a vicinal diol fatty acid methyl ester, based on the analysis of analogous compounds.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~174 |
| -OCH₃ | ~3.6 | ~51 |
| -CH(OH)- | ~3.4 | ~74 |
| -CH₂(OH) | ~3.5, ~3.3 | ~66 |
| -CH₂- (aliphatic chain) | ~1.2-1.6 | ~25-35 |
| α-CH₂ (to C=O) | ~2.3 | ~34 |
| ω-CH₃ | ~0.9 | ~14 |
Application of Isotopic Labeling (e.g., Radiolabeled Compounds) in Mechanistic Studies
Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules and to elucidate the mechanisms of biochemical reactions. Both stable isotopes (e.g., ²H, ¹³C) and radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into this compound to serve as tracers in various studies. researchgate.netbeilstein-journals.org
The choice of isotope depends on the specific research question and the analytical methods available. Stable isotope labeling is often preferred for its safety and the detailed structural information that can be obtained using mass spectrometry and NMR. ckisotopes.comnih.gov Radiolabeling, on the other hand, offers exceptional sensitivity for detection, making it ideal for studies involving very low concentrations of the compound. beilstein-journals.orgnih.gov
Mechanistic Insights from Isotopic Labeling:
Biosynthetic Pathways: By introducing isotopically labeled precursors, researchers can track the incorporation of the label into this compound, thereby identifying the building blocks and enzymatic steps involved in its synthesis. For instance, using ¹³C-labeled glucose or fatty acids can reveal the carbon sources for its backbone. nih.govbiorxiv.org
Metabolic Fate and Catabolism: Once formed, isotopically labeled this compound can be administered to a biological system to follow its distribution, modification, and breakdown. This can help to identify downstream metabolites and understand how the compound is processed by the organism. isotope.comresearchgate.net For example, tracking the appearance of the label in expired CO₂ can quantify its rate of oxidation. nih.gov
Enzyme Mechanism Studies: Isotopic labeling can be used to probe the mechanisms of enzymes that act on this compound. For example, the use of deuterium (B1214612) (²H) can reveal kinetic isotope effects, providing evidence for the rate-limiting step in an enzymatic reaction. nih.govresearchgate.net
Exploration of Advanced Applications and Sustainable Industrial Roles for Methyl 10,11 Dihydroxyundecanoate
Biomaterial and Polymer Precursor Development
The presence of two hydroxyl groups and a methyl ester in the structure of methyl 10,11-dihydroxyundecanoate positions it as a valuable monomer for the synthesis of a variety of specialty polymers.
The diol functionality of this compound allows it to act as a monomer in polycondensation reactions to form specialty polyesters. By reacting with dicarboxylic acids or their derivatives, it can be incorporated into polyester (B1180765) chains, imparting unique properties. The long aliphatic chain of the undecanoate backbone can introduce flexibility and hydrophobicity into the polymer structure. The secondary hydroxyl groups can also influence the polymer's thermal and mechanical properties. Research on similar bio-based diols has shown that they can be used to create polyesters with a wide range of characteristics, from amorphous to semi-crystalline materials. chemimpex.comwur.nl
Similarly, this compound is a prime candidate for the synthesis of bio-based polyurethanes. The hydroxyl groups can react with diisocyanates to form the characteristic urethane (B1682113) linkages. youtube.comrsc.orgresearchgate.netresearchgate.net The structure of the diol component is a key determinant of the final properties of the polyurethane. The linear aliphatic chain of this compound could contribute to the soft segment of polyurethanes, leading to flexible and elastomeric materials. The potential for creating thermoplastic polyurethanes (TPUs) with a significant renewable carbon content makes this an attractive area for research.
Table 1: Potential Polyester and Polyurethane Formulations with this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyester | Adipic Acid | Flexible, biodegradable, suitable for films and packaging. |
| Polyester | Furan dicarboxylic acid (FDCA) | Increased rigidity and thermal stability, bio-based alternative to PET. |
| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | Elastomeric, good mechanical strength, for use in coatings and adhesives. rsc.org |
| Polyurethane | Hexamethylene diisocyanate (HDI) | Aliphatic polyurethane with good UV stability, for outdoor applications. |
The chemical structure of this compound makes it and its derivatives promising candidates for the formulation of bio-based lubricants and surfactants.
The long hydrocarbon chain provides lubricity, a desirable characteristic for lubricant base oils. researchgate.netmdpi.comumn.eduresearchgate.net The presence of hydroxyl groups can enhance the polarity of the molecule, which can lead to better surface adhesion and film-forming properties. These hydroxyl groups can be further functionalized, for example, through esterification with other fatty acids, to create estolides. Estolides are known to have excellent lubricating properties, including high viscosity indices and oxidative stability. researchgate.net The development of lubricants from renewable sources like undecanoic acid is a key strategy for reducing the environmental impact of the lubricants industry. chemimpex.commdpi.comarkema.com
In the realm of surfactants, the amphiphilic nature of molecules derived from this compound can be exploited. The long aliphatic chain acts as the hydrophobic tail, while the hydroxyl groups, or derivatives thereof, can serve as the hydrophilic head. chemimpex.comiastate.eduomnitechintl.comforeverest.netmdpi.comacs.org For instance, the hydroxyl groups could be ethoxylated or sulfated to create non-ionic or anionic surfactants, respectively. These bio-based surfactants could find applications in detergents, emulsifiers, and foaming agents, offering a more sustainable alternative to petroleum-based surfactants. omnitechintl.comforeverest.netmdpi.com
Role in Renewable Chemical Feedstock Strategies
The utilization of this compound aligns with the principles of green chemistry and the development of circular economies by providing a pathway to value-added products from renewable feedstocks.
As a difunctional molecule, this compound serves as a versatile bio-based building block. wur.nlbiobasedpress.eu The ability to derive such platform chemicals from renewable resources is crucial for transitioning away from a fossil fuel-based economy. biobasedpress.eu The development of efficient and scalable processes for the production of this compound and other similar bio-based monomers is an active area of research. These building blocks can then be used to synthesize a wide array of specialty chemicals and polymers with tailored properties, contributing to a more sustainable chemical industry. biobasedpress.eu
Advanced Functional Materials from this compound Derivatives
The unique chemical structure of this compound opens up possibilities for the creation of advanced functional materials. The presence of multiple reactive sites allows for a high degree of chemical modification and the introduction of specific functionalities. For instance, the hydroxyl groups could be used to attach other chemical moieties, such as photo-responsive or self-healing groups, leading to the development of "smart" materials. The long aliphatic chain can be exploited in the design of materials with specific surface properties, such as hydrophobicity or low surface energy. The potential to create novel polymers and materials with advanced functionalities from this bio-based platform is a compelling area for future research and development.
Future Directions and Emerging Research Paradigms for Methyl 10,11 Dihydroxyundecanoate
Precision Synthesis and Stereocontrol in Industrial Production
The industrial-scale production of methyl 10,11-dihydroxyundecanoate with high purity and defined stereochemistry presents a significant area for future research. Current synthetic methods often rely on the dihydroxylation of methyl undecylenate, but achieving precise control over the stereochemistry of the two hydroxyl groups (R,R), (S,S), (R,S), or (S,R) enantiomers and diastereomers remains a challenge.
Future investigations will likely focus on the development of novel catalytic systems that can facilitate highly stereoselective dihydroxylation reactions. This includes the exploration of chiral catalysts, such as those based on transition metals like osmium and ruthenium, in asymmetric dihydroxylation processes. The goal is to develop robust and scalable methods that can selectively produce a single desired stereoisomer, which is crucial for understanding its specific biological activities and for potential applications in areas like polymer chemistry and as a chiral building block.
Table 1: Comparison of Potential Catalytic Systems for Stereoselective Dihydroxylation
| Catalyst Type | Potential Advantages | Research Focus |
| Osmium-based Catalysts | High enantioselectivity for a wide range of olefins. | Ligand design to improve catalyst turnover and reduce metal leaching. |
| Ruthenium-based Catalysts | Lower cost and toxicity compared to osmium. | Optimization of reaction conditions for improved stereocontrol. |
| Biocatalysts (e.g., lipases, peroxygenases) | High stereospecificity, mild reaction conditions. | Enzyme engineering to enhance substrate scope and stability. |
Elucidation of Undiscovered Biological Activities and Metabolic Roles in Diverse Non-Human Organisms
While the parent compound, undecylenic acid, is known for its antifungal properties, the specific biological activities and metabolic fate of this compound in a wide range of non-human organisms are largely unexplored. Future research will likely employ metabolomics and proteomics approaches to identify the metabolic pathways involving this compound in various organisms, from microorganisms to plants.
A key area of investigation will be to determine if this diol ester acts as a signaling molecule, a metabolic intermediate, or a detoxification product of methyl undecylenate. Understanding its role in the defense mechanisms of plants against pathogens or its function in microbial communication could open up new avenues for its application in agriculture and biotechnology.
Innovative Strategies for Environmental Remediation and Green Chemical Manufacturing Utilizing its Properties
The inherent properties of this compound, such as its biodegradability and derivation from a renewable resource (castor oil), make it an attractive candidate for green chemistry applications. Future research will likely focus on leveraging these properties for environmental remediation and the development of sustainable materials.
One promising area is its potential use as a bio-based surfactant or emulsifier. The presence of both a hydrophobic alkyl chain and hydrophilic hydroxyl groups suggests that it could be effective in applications such as soil washing to remove organic pollutants or as a component in biodegradable cleaning formulations. Furthermore, its diol functionality makes it a suitable monomer for the synthesis of bio-based polyesters and polyurethanes, offering a sustainable alternative to petroleum-derived polymers. Research in green chemistry will be pivotal for environmental remediation efforts. researchgate.net
Interdisciplinary Research Integrating Advanced Computational Chemistry with Experimental Studies
The synergy between computational chemistry and experimental studies will be crucial in accelerating the understanding and application of this compound. Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the compound's conformational preferences, reactivity, and interactions with biological targets or material surfaces.
For instance, computational modeling can be used to predict the most stable conformations of the different stereoisomers and to understand how their shapes influence their biological activity or their performance as monomers in polymerization reactions. These theoretical predictions can then guide experimental work, leading to a more efficient and targeted research approach. This integrated strategy will be instrumental in designing new catalysts for its synthesis, predicting its environmental fate, and discovering novel applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
